Bienvenue dans la boutique en ligne BenchChem!

6-Methyl-2,3-dihydrobenzofuran

Medicinal Chemistry Drug Discovery Scaffold Design

6-Methyl-2,3-dihydrobenzofuran (CAS 97483-10-8) is a key dihydrobenzofuran building block with a defined 6-methyl substitution pattern critical for reproducible SAR and regioselective functionalization. This specificity avoids uncontrolled variables from positional isomers, ensuring reliable synthesis outcomes in medicinal chemistry and chemical biology. Procure with confidence for scaffold diversification and target-focused library synthesis.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
Cat. No. B8752194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,3-dihydrobenzofuran
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCO2)C=C1
InChIInChI=1S/C9H10O/c1-7-2-3-8-4-5-10-9(8)6-7/h2-3,6H,4-5H2,1H3
InChIKeyXVUOLHQHLMXCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2,3-dihydrobenzofuran (CAS 97483-10-8): Core Properties and Procurement Specifications


6-Methyl-2,3-dihydrobenzofuran (CAS 97483-10-8) is a bicyclic heterocyclic compound consisting of a benzene ring fused to a partially saturated furan ring, with a methyl substituent at the 6-position . Its molecular formula is C₉H₁₀O with a molecular weight of 134.17–134.18 g/mol . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, with the 6-methyl substitution enhancing electrophilic substitution reactivity compared to unsubstituted 2,3-dihydrobenzofuran . Commercially available from multiple vendors at standard purity specifications of ≥95%, the compound is supplied exclusively for research and development purposes .

Why 6-Methyl-2,3-dihydrobenzofuran Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


Generic substitution within the dihydrobenzofuran class is not scientifically valid due to position-specific electronic and steric effects that govern both synthetic utility and biological target engagement. The 2,3-dihydrobenzofuran scaffold itself is recognized as a privileged structure in medicinal chemistry [1], but the precise location of substituents critically determines reactivity, metabolic stability, and molecular recognition [2]. The 6-methyl group confers distinct regioselectivity in electrophilic aromatic substitution reactions relative to the unsubstituted core, and SAR studies across benzofuran derivatives consistently demonstrate that substituent position—rather than mere presence—dictates potency and selectivity profiles [3]. For procurement decisions involving this specific CAS-registered intermediate, substitution with a positional isomer or the parent unsubstituted compound introduces uncontrolled variables in downstream synthesis reproducibility and biological assay outcomes.

6-Methyl-2,3-dihydrobenzofuran: Quantitative Differentiation Evidence vs. Closest Analogs


Privileged Scaffold Classification: 2,3-Dihydrobenzofuran Core as Validated Pharmacophore Platform

The 2,3-dihydrobenzofuran core is classified as a privileged structure in medicinal chemistry, serving as a validated platform for small-molecule library design and lead optimization [1]. This classification is based on its demonstrated capacity to bind multiple biological targets and its presence in bioactive natural products including Phalarine, Rocaglamide, and Furaquinocin A [2]. The 6-methyl substitution on this privileged scaffold provides a defined chemical handle for further functionalization while maintaining the core pharmacophoric elements essential for molecular recognition.

Medicinal Chemistry Drug Discovery Scaffold Design

YAP-TEAD Inhibitor Optimization: Substituted Dihydrobenzofuran Derivatives Achieve Nanomolar Cellular Potency

In a medicinal chemistry optimization program targeting YAP-TEAD protein-protein interaction inhibition, substituted dihydrobenzofuran analogs were developed that combine nanomolar cellular potency with balanced ADME and off-target profiles [1]. The study demonstrates that the dihydrobenzofuran core bearing appropriate substitution can achieve potent inhibition of this therapeutically relevant target, with efficacy demonstrated in tumor-bearing mouse models [1]. While the exact 6-methyl-2,3-dihydrobenzofuran was not the optimized lead in this study, the data establish that the dihydrobenzofuran scaffold with strategic substitution enables development of orally efficacious inhibitors [1].

Cancer Therapeutics Hippo Pathway Protein-Protein Interaction

Anti-inflammatory Activity Range: Benzofuran and Dihydrobenzofuran Derivatives Show IC₅₀ Values of 1.1–20.5 μM Across Multiple Mediators

In a comprehensive study evaluating fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives for anti-inflammatory and anticancer activity, compounds demonstrated potent suppression of multiple inflammatory mediators with well-defined IC₅₀ ranges [1]. Six of nine tested compounds inhibited LPS-stimulated inflammation by suppressing COX-2 and iNOS expression [1]. The IC₅₀ values ranged from 1.2 to 9.04 µM for IL-6, 1.5 to 19.3 µM for CCL2, 2.4 to 5.2 µM for nitric oxide, and 1.1 to 20.5 µM for prostaglandin E₂ [1]. SAR analysis indicated that fluorine, bromine, hydroxyl, and carboxyl substitutions enhance biological effects [1].

Anti-inflammatory COX-2 PGE₂

Commercial Availability and Quality Specifications: ≥95% Purity with Analytical Documentation

6-Methyl-2,3-dihydrobenzofuran (CAS 97483-10-8) is commercially available from multiple established suppliers with consistent purity specifications of ≥95% . Vendors provide batch-specific quality control documentation including NMR, HPLC, and GC analytical data . The compound is supplied with full certificates of analysis upon request, ensuring lot-to-lot consistency essential for reproducible synthetic applications . This level of quality documentation meets research-grade procurement standards for building block compounds.

Chemical Procurement Quality Control Synthetic Intermediate

Validated Research Applications for 6-Methyl-2,3-dihydrobenzofuran Based on Quantitative Evidence


Medicinal Chemistry Scaffold for Targeted Protein-Protein Interaction Inhibitor Development

As a derivative of the privileged 2,3-dihydrobenzofuran scaffold, 6-methyl-2,3-dihydrobenzofuran is suitable as a starting point for designing inhibitors of therapeutically relevant protein-protein interactions. Evidence from dihydrobenzofuran analog optimization demonstrates that this scaffold class can achieve nanomolar cellular potency in YAP-TEAD inhibition with oral efficacy in tumor-bearing mouse models [1]. The 6-methyl group provides a defined substitution position for systematic SAR exploration toward developing drug-like molecules with balanced ADME and off-target profiles [1].

Anti-inflammatory Agent Precursor Targeting COX-2 and Prostaglandin Pathways

Benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory activity with IC₅₀ values between 1.1–20.5 µM for key inflammatory mediators including PGE₂, IL-6, CCL2, and nitric oxide [2]. The 6-methyl-2,3-dihydrobenzofuran core provides a starting scaffold for further functionalization toward anti-inflammatory leads, as SAR studies indicate that strategic substitution enhances biological effects [2]. Compounds in this class have shown efficacy in both in vitro macrophage assays and in vivo zymosan-induced air pouch inflammation models [2].

Building Block for Diversity-Oriented Synthesis and Small-Molecule Library Construction

2,3-Dihydrobenzofurans are recognized as privileged structures for designing small-compound libraries due to their synthetic versatility and biological target engagement capacity [3]. 6-Methyl-2,3-dihydrobenzofuran (CAS 97483-10-8, ≥95% purity, C₉H₁₀O, MW 134.17 g/mol) offers a defined substitution pattern that directs subsequent functionalization reactions including electrophilic aromatic substitution at positions ortho and para to the furan oxygen . This regiochemical predictability makes it suitable for parallel synthesis and structure-activity relationship studies across multiple therapeutic target classes.

Synthetic Intermediate for Natural Product-Inspired Bioactive Compound Synthesis

The 2,3-dihydrobenzofuran scaffold is a core structural element in numerous bioactive natural products including Phalarine, Rocaglamide, and Furaquinocin A [3]. 6-Methyl-2,3-dihydrobenzofuran serves as a key intermediate for synthesizing natural product analogs, with established synthetic routes including catalytic hydrogenation of 6-methylbenzofuran under mild conditions (40 psi H₂, Pd/C, methanol) . This accessible synthetic entry point enables exploration of natural product-inspired chemical space for drug discovery applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2,3-dihydrobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.